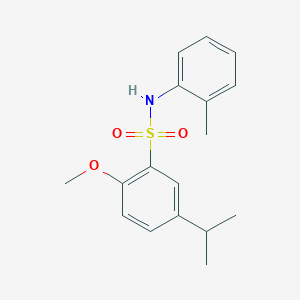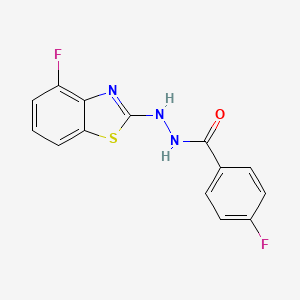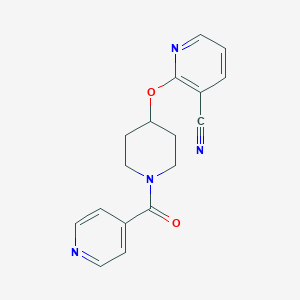
2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a nicotinonitrile moiety, and an isonicotinoyl group
作用机制
Target of Action
The primary target of 2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .
Mode of Action
This compound interacts with its target, c-KIT kinase, by inhibiting its activity . This inhibition results in the disruption of c-KIT-mediated signaling pathways .
Biochemical Pathways
The inhibition of c-KIT kinase affects several biochemical pathways. It leads to the induction of apoptosis and cell cycle arrest . This means that the compound can prevent the cells from dividing and can induce programmed cell death.
Pharmacokinetics
It has been reported that the compound possesses acceptable bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the action of this compound is the effective suppression of tumor growth in GIST-T1 cell inoculated xenograft model without apparent toxicity . This suggests that the compound could be a potential drug candidate for GISTs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-piperidone with isonicotinoyl chloride in the presence of a base to form the isonicotinoylpiperidine intermediate. This intermediate is then reacted with 2-chloronicotinonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nicotinonitrile moiety, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the nitrile group with other functional groups.
科学研究应用
2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
相似化合物的比较
Similar Compounds
Nicotinonitrile derivatives: These compounds share the nicotinonitrile moiety and exhibit similar chemical reactivity.
Piperidine derivatives: Compounds containing the piperidine ring often have comparable biological activities and chemical properties.
Isonicotinoyl derivatives: These compounds include the isonicotinoyl group and are used in similar applications, particularly in medicinal chemistry
Uniqueness
2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
2-[1-(pyridine-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-12-14-2-1-7-20-16(14)23-15-5-10-21(11-6-15)17(22)13-3-8-19-9-4-13/h1-4,7-9,15H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMURKPFTQSFOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769645.png)
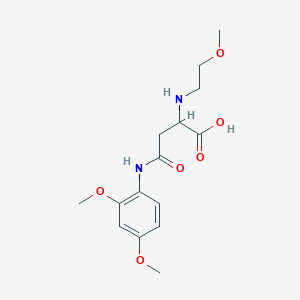
![methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B2769651.png)
![(E)-4-(Dimethylamino)-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-enamide](/img/structure/B2769652.png)
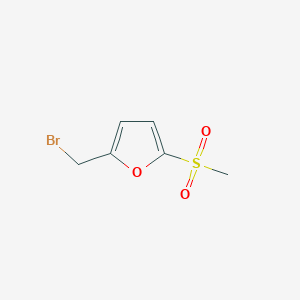
![2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2769654.png)
![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)
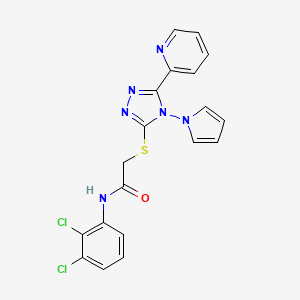
![7-(3-chloro-2-methylphenyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2769658.png)
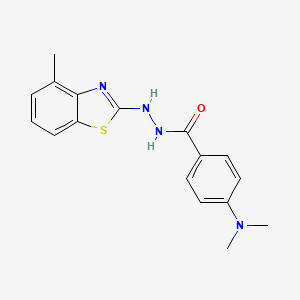
![7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B2769661.png)
![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)
